Benzyl piperidin-3-ylcarbamate mechanism of action
Benzyl piperidin-3-ylcarbamate mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of Benzyl piperidin-3-ylcarbamate Derivatives
Abstract
Benzyl piperidin-3-ylcarbamate is a chiral synthetic intermediate of significant interest in medicinal chemistry.[1] Rather than possessing a defined biological mechanism of action (MOA) itself, its value lies in serving as a versatile structural scaffold for the synthesis of novel therapeutic agents.[1][2] The piperidine ring is a privileged structure, widely present in approved pharmaceuticals, known for conferring favorable pharmacokinetic properties such as metabolic stability and improved solubility.[3][4][5] The carbamate moiety offers a stable, conformationally influential linker capable of critical hydrogen bonding interactions, and is often employed in prodrug strategies.[6][7] This guide, intended for researchers and drug development professionals, provides a comprehensive framework for elucidating the mechanism of action of novel drug candidates derived from the Benzyl piperidin-3-ylcarbamate scaffold. It details a strategic workflow, from initial target identification to downstream pathway analysis, supported by field-proven experimental protocols and causality-driven insights.
Part 1: Foundational Analysis of the Benzyl piperidin-3-ylcarbamate Scaffold
The strategic value of Benzyl piperidin-3-ylcarbamate in drug design stems from the synergistic combination of its constituent parts: the piperidine core and the benzyl carbamate group. Understanding the individual contributions of these moieties is fundamental to designing derivatives with desired pharmacological profiles.
Chemical Identity and Physicochemical Properties
The scaffold is a chiral molecule, existing as (R) and (S) enantiomers, a critical consideration in drug design as stereochemistry can dictate target affinity and off-target effects.[2] Its core structure consists of a piperidine ring substituted at the 3-position with a benzyl carbamate group.
| Property | Value | Source |
| IUPAC Name | benzyl N-[(3S)-piperidin-3-yl]carbamate | [1] |
| Molecular Formula | C13H18N2O2 | [8] |
| Molecular Weight | 234.30 g/mol | [1] |
| CAS Number | 478646-33-2 ((S)-enantiomer) | [1] |
| XLogP3 | 1.6 | [8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 3 | [8] |
Table 1: Key Physicochemical Properties of (S)-Benzyl piperidin-3-ylcarbamate.
The moderate lipophilicity (XLogP3 of 1.6) and presence of hydrogen bond donors and acceptors make this scaffold an excellent starting point for developing orally bioavailable drugs that can engage with biological targets through specific intermolecular interactions.
The Privileged Piperidine Motif
The piperidine heterocycle is one of the most ubiquitous scaffolds in modern pharmaceuticals.[4] Its prevalence is due to several advantageous properties:
-
Metabolic Stability: The saturated ring is generally resistant to metabolic degradation, prolonging the half-life of a drug.[5]
-
Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling derivatives to explore complex binding pockets and achieve high target specificity.
-
Physicochemical Modulation: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's active site.[5]
The Versatile Carbamate Linker
The carbamate group is more than a simple linker; it is a functional group with distinct electronic and steric properties.[6]
-
Bioisostere for Amide Bonds: Carbamates are often used as more stable surrogates for amide bonds in peptidomimetics, offering increased resistance to protease-mediated hydrolysis.[9]
-
Hydrogen Bonding: The N-H and carbonyl groups are excellent hydrogen bond donors and acceptors, respectively, which are critical for anchoring a ligand within a protein's binding site.[7]
-
Conformational Constraint: Delocalization of the nitrogen lone pair into the carbonyl group imparts a degree of planar character and restricts bond rotation, which can help pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.[6][7]
-
Prodrug Potential: The carbamate linkage can be designed to be stable systemically but cleaved by specific enzymes (e.g., esterases) at the target site to release an active amine-containing drug.[10]
Part 2: Strategic Framework for Mechanism of Action (MOA) Elucidation
For a novel derivative of Benzyl piperidin-3-ylcarbamate identified through a phenotypic screen (i.e., a screen that measures a change in cell behavior or function without a preconceived target), the primary challenge is to identify its direct molecular target(s). The following framework outlines a logical, multi-pronged approach to MOA deconvolution.
Caption: High-level workflow for MOA elucidation of a novel compound.
The core principle is to generate a list of potential protein targets using broad, unbiased methods and then systematically validate each candidate using orthogonal, increasingly specific techniques.[11][12]
Part 3: In-Depth Experimental Protocols for Target Identification & Validation
This section provides detailed methodologies for key experiments in the MOA discovery workflow. The choice of method depends on the specific properties of the compound and available resources.
Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
Causality: This direct biochemical approach aims to physically isolate the binding partners of the drug candidate from a complex biological mixture (e.g., cell lysate).[13] It relies on the principle that a high-affinity interaction will persist through washing steps, allowing for the selective enrichment and subsequent identification of target proteins by mass spectrometry.
Experimental Protocol:
-
Probe Synthesis:
-
Synthesize an analog of the Benzyl piperidin-3-ylcarbamate derivative containing a linker (e.g., polyethylene glycol) terminating in a reactive group. The linker attachment point should be chosen carefully to minimize disruption of the key binding interactions.
-
Covalently attach the linker-modified compound to a solid support, such as NHS-activated sepharose beads, to create the affinity matrix.[14]
-
-
Lysate Preparation:
-
Culture cells (e.g., a cancer cell line showing sensitivity to the compound) to ~80-90% confluency.
-
Harvest the cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to remove insoluble debris. Determine the protein concentration using a BCA assay.
-
-
Affinity Capture:
-
Incubate a defined amount of total protein (e.g., 10-20 mg) with the affinity matrix for 2-4 hours at 4°C with gentle rotation.
-
Crucial Control: In a parallel experiment, incubate lysate with an equal amount of "mock" beads (beads derivatized only with the linker and blocking agent) to identify non-specific binders. A second control involves pre-incubating the lysate with a high concentration of the free (non-immobilized) compound before adding the affinity matrix; true targets should show reduced binding to the matrix.
-
-
Washing and Elution:
-
Wash the beads extensively (e.g., 5 times with 10 bed volumes of lysis buffer) to remove non-specifically bound proteins.
-
Elute the bound proteins. This can be done by competitive elution with a high concentration of the free compound, or by denaturation using a buffer containing SDS and a reducing agent.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise unique bands that appear in the experimental lane but not the control lanes for in-gel trypsin digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and identify the proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Causality: This label-free method validates direct target engagement inside intact cells or lysates. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[14] This provides strong evidence that the compound interacts with the putative target in a physiological context.
Experimental Protocol:
-
Cell Treatment:
-
Culture cells in multiple dishes. Treat one set with the vehicle (e.g., DMSO) and another set with the Benzyl piperidin-3-ylcarbamate derivative at a relevant concentration (e.g., 10x EC50) for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into several PCR tubes for each condition (vehicle and drug-treated).
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. One aliquot for each condition should be kept at room temperature as the non-heated control.
-
-
Protein Extraction:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Quantification:
-
Collect the supernatants containing the soluble protein.
-
Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using Western Blotting with a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For each condition (vehicle and drug), plot the percentage of soluble protein remaining relative to the non-heated control against the temperature.
-
A positive result is a rightward shift in the melting curve for the drug-treated sample compared to the vehicle control, indicating ligand-induced stabilization.
-
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Drug-Treated) |
| 40 | 100 | 100 |
| 46 | 98 | 99 |
| 50 | 85 | 95 |
| 54 | 51 | 82 |
| 58 | 22 | 55 |
| 62 | 5 | 25 |
| 66 | <1 | 8 |
Table 2: Representative quantitative data from a CETSA experiment showing drug-induced thermal stabilization of a target protein.
Downstream Pathway Analysis
Causality: Identifying the direct binding target is only part of the MOA. Understanding the functional consequences of this interaction is essential. If the target is a kinase, for example, the compound might inhibit its ability to phosphorylate downstream substrates. Phosphoproteomics can map these changes on a global scale.
Caption: Hypothetical signaling pathway modulated by a derivative.
Experimental Approach (Phosphoproteomics):
-
Treat cells with the compound or vehicle for a time period relevant to the expected signaling cascade (e.g., 30 minutes, 2 hours, 6 hours).
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC).
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Use bioinformatics software to identify and quantify changes in phosphorylation levels on thousands of sites across the proteome.
-
Perform pathway analysis (e.g., using KEGG or Reactome databases) on the proteins with significantly altered phosphorylation to identify the modulated signaling networks.
Conclusion
Benzyl piperidin-3-ylcarbamate represents a highly valuable starting point for the development of novel therapeutics. Its inherent properties, derived from the privileged piperidine scaffold and the versatile carbamate linker, provide a robust foundation for generating drug candidates with favorable pharmacological characteristics. The mechanism of action of these candidates is not intrinsic to the starting scaffold but is defined by the specific modifications made during the design process. A rigorous, multi-faceted investigational strategy, combining direct target isolation, biophysical validation, and functional pathway analysis, is paramount. By systematically applying the protocols outlined in this guide, research and development teams can confidently and efficiently elucidate the complex mechanisms by which these novel molecules exert their biological effects, paving the way for the next generation of targeted therapies.
References
- A schematic of label-free target identification approaches. A Drug affinity responsive target stability (DARTS), B Stability of Proteins from Rates of Oxidation (SPROX), and C Cellular thermal shift assay (CETSA).
- Target Identification and Valid
- Synthesis of benzyl (S)-1-(ethoxycarbonylamino-imino-methyl)
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (PubMed Central)
- Small-molecule Target and Pathway Identific
- Target identification and mechanism of action in chemical biology and drug discovery. (NIH)
- An In-depth Technical Guide to (S)-benzyl piperidin-3-ylcarbamate: A Key Building Block in Medicinal Chemistry. (Benchchem)
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (IJNRD)
- [1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester. (Vulcanchem)
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (Open Research@CSIR-NIScPR)
- [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.
- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. (PubMed Central)
- MANUFACTURING METHOD FOR A PIPERIDINE-3-YLCARBAMATE COMPOUND AND OPTICAL RESOLUTION METHOD THEREFOR. (Googleapis.com)
- Benzyl (3R)
- Benzyl (piperidin-3-ylmethyl)
- Organic Carbamates in Drug Design and Medicinal Chemistry.
- Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. (PubMed Central)
- Organic Carbamates in Drug Design and Medicinal Chemistry. (Request PDF)
- Application of organic carbamates in drug design. Part 1: Anticancer agents. (Recent reports)
- tert-Butyl(1-benzylpiperidin-3-yl)
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine deriv
- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the tre
- TERT-BUTYL (1-BENZYLPIPERIDIN-3-YL)
- Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. (PubMed)
- (R)-Benzyl (1-(2-aminoethyl)piperidin-3-yl)(ethyl)
- (R)-Benzyl (1-(2-aminoacetyl)piperidin-3-yl)(ethyl)
- benzyl N-[(3S)
- Comparative Study of (r)
- N-Benzyl piperidine Fragment in Drug Discovery. (PubMed)
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (PubMed)
- Benzyl piperidin-3-ylcarbam
- tert-butyl N-[(3S)
- tert-Butyl Piperidin-3-ylcarbamate. (Tokyo Chemical Industry (India) Pvt. Ltd.)
- Ambeed.
- Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. (PubMed)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzyl (3R)-piperidin-3-ylcarbamate | C13H18N2O2 | CID 1514176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
